Isoxazolo[5,4-d]pyrimidin-4(5h)-one
Description
Isoxazolo[5,4-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring fused isoxazole and pyrimidinone rings. Its unique scaffold has garnered attention in medicinal chemistry due to its versatility in targeting enzymes involved in critical biological pathways. Key applications include:
- Factor Xa (FXa) Inhibition: Derivatives like compound 6g exhibit potent FXa inhibition (IC50 = 0.013 μM) via π-π interactions with Tyr99 and hydrogen bonds with Ser214/Trp215 .
- Synthetic Flexibility: The scaffold allows substitutions at R1 (aromatic rings) and R2 (amines) positions, enabling structure-activity relationship (SAR) optimization .
Properties
Molecular Formula |
C5H3N3O2 |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3N3O2/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9) |
InChI Key |
XGNFGOTVKGBRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of 5-amino-isoxazole-4-carboxamides with various electrophilic agents. One common method involves the use of ethyl triethoxyacetate or diethyl oxalate/succinate as cyclization agents . The reaction conditions often include heating under reflux in a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Isoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound derivatives are being explored as potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines
- Core Structure : Replaces the isoxazole ring with an oxazole.
- Biological Targets : Primarily anticancer agents targeting VEGFR2, EGFR, FGFR1, and Aurora-A kinase .
- Key Differences: Lower selectivity for immunomodulatory targets (e.g., IDO1) compared to isoxazolo derivatives. Demonstrated fungicidal activity in 6-aryloxyoxazolo derivatives (e.g., 4d, 4j inhibit Botrytis cineapers at 100 μg/mL) . Structural rigidity due to the oxazole ring may reduce binding flexibility compared to isoxazolo analogs.
Thiazolo[5,4-d]pyrimidines
- Core Structure : Features a thiazole ring instead of isoxazole.
- Biological Activity :
- Selectivity : Sulfur in the thiazole ring enhances hydrophobic interactions but may reduce metabolic stability compared to isoxazolo derivatives.
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
- Core Structure: Contains a pyrazole ring fused to pyrimidinone.
- Applications :
- Key Contrast : The pyrazole ring provides stronger hydrogen-bonding capacity but lacks the π-π stacking efficiency observed in isoxazolo derivatives targeting FXa or IDO1 .
Structural and Functional Analysis (Table 1)
Research Findings and SAR Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
